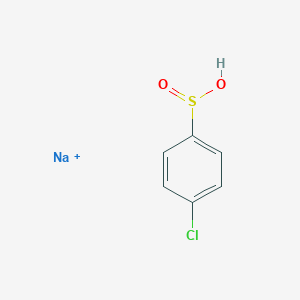

Sodium 4-Chlorobenzenesulfinate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

14752-66-0 |

|---|---|

Molecular Formula |

C6H5ClNaO2S |

Molecular Weight |

199.61 g/mol |

IUPAC Name |

sodium;4-chlorobenzenesulfinate |

InChI |

InChI=1S/C6H5ClO2S.Na/c7-5-1-3-6(4-2-5)10(8)9;/h1-4H,(H,8,9); |

InChI Key |

GJAKRMFICWCSQW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1S(=O)O)Cl.[Na] |

Other CAS No. |

14752-66-0 |

Pictograms |

Irritant |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Sodium 4 Chlorobenzenesulfinate

Fundamental Reactivity Modes of the Sulfinate Anion

The sulfinate anion (RSO₂⁻) possesses a unique electronic structure that allows it to function in multiple reactive capacities. The presence of lone pairs on both the sulfur and oxygen atoms, combined with the electron-withdrawing nature of the attached aryl group and chlorine substituent, governs its chemical behavior.

The 4-chlorobenzenesulfinate (B8685509) anion is an effective nucleophile capable of participating in both substitution and addition reactions. masterorganicchemistry.com In these processes, it donates an electron pair to an electrophilic center to form a new covalent bond. masterorganicchemistry.com Its character as a "soft" nucleophile often directs its attack through the sulfur atom, leading to the formation of sulfones, which are valuable structural motifs in pharmaceuticals and materials science.

Nucleophilic aromatic substitution (SₙAr) is a pathway where the sulfinate can displace a leaving group on an electron-deficient aromatic ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the ring to form a negatively charged Meisenheimer complex intermediate. libretexts.orgnih.gov The presence of strong electron-withdrawing groups on the electrophilic partner is crucial to stabilize this intermediate and facilitate the reaction. libretexts.orgmasterorganicchemistry.com

In addition to substitution, the 4-chlorobenzenesulfinate anion can undergo conjugate (or 1,4-) addition to α,β-unsaturated carbonyl compounds, a process often referred to as a Michael-type addition. wikipedia.org In this reaction, the nucleophile attacks the electrophilic β-carbon of the unsaturated system. wikipedia.org This pathway is a powerful method for carbon-sulfur bond formation, yielding β-sulfonyl carbonyl compounds.

Table 1: Comparison of Nucleophilic Reaction Types

| Reaction Type | Electrophile | Key Feature | Typical Product |

| Nucleophilic Aromatic Substitution (SₙAr) | Electron-poor aryl halide/pseudohalide | Formation of Meisenheimer intermediate | Diaryl sulfone |

| Nucleophilic Conjugate Addition | α,β-Unsaturated carbonyl/nitrile | 1,4-addition to an activated alkene | β-Sulfonyl compound |

| Sₙ2 Substitution | Alkyl halide | Bimolecular, single-step displacement | Alkyl aryl sulfone |

Beyond its nucleophilic capabilities, the 4-chlorobenzenesulfinate anion plays a significant role in redox chemistry, primarily by acting as a reducing agent through single electron transfer (SET). libretexts.org In a redox reaction, one species is oxidized (loses electrons) while another is reduced (gains electrons). libretexts.org The sulfinate anion can be readily oxidized by one electron to generate a highly reactive arylsulfonyl radical (ArSO₂•).

This transformation is the cornerstone of many modern synthetic methods involving sodium 4-chlorobenzenesulfinate. The oxidation can be initiated by chemical oxidants or, more commonly in contemporary chemistry, through photoredox catalysis. In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent oxidant capable of abstracting an electron from the sulfinate anion. This electron transfer process simultaneously generates the arylsulfonyl radical and the reduced form of the photocatalyst, which can then engage in other steps of the catalytic cycle.

Radical Generation and Pathways Involving this compound

The generation of arylsulfonyl radicals from stable sulfinate salt precursors has unlocked a diverse range of chemical transformations for constructing complex molecular architectures.

The 4-chlorobenzenesulfonyl radical is most commonly formed from this compound via a one-electron oxidation. This can be achieved using chemical oxidants like benzoyl peroxide (BPO) or through electrochemical methods. nih.gov Once formed, the arylsulfonyl radical is a versatile intermediate that readily participates in addition reactions with unsaturated C-C bonds, such as those in alkenes and alkynes. acs.org

A prominent application is the hydrosulfonylation of alkenes, where the arylsulfonyl radical adds across a double bond. nih.gov This is often followed by a hydrogen atom transfer (HAT) step to yield the final sulfone product. nih.gov For instance, the reaction of arylsulfonyl radicals with chalcones (α,β-unsaturated ketones) can produce γ-ketosulfones in good to excellent yields. nih.gov These reactions can be catalyzed by systems such as TBAI/Cu(OAc)₂ with an oxidant. nih.gov The arylsulfonyl radical can also trigger complex cascade reactions, such as the bicyclization of 1,5-enynes to form polycyclic structures. nih.gov

Table 2: Representative Hydrosulfonylation of Chalcones with Arylsulfonyl Precursors

| Entry | Arylsulfonyl Source | Chalcone Substituent (Aryl Ring) | Yield of γ-Ketosulfone |

| 1 | p-Toluenesulfonyl Hydrazide | 4-Methoxy | 90% |

| 2 | p-Toluenesulfonyl Hydrazide | 4-Methyl | 85% |

| 3 | p-Toluenesulfonyl Hydrazide | 4-Chloro | 82% |

| 4 | p-Toluenesulfonyl Hydrazide | 4-Bromo | 88% |

| 5 | Benzenesulfonyl Hydrazide | 4-Chloro | 75% |

Data adapted from studies on catalytic hydrosulfonylation, illustrating the general applicability to various substituted systems. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for generating arylsulfonyl radicals from sulfinates under mild conditions. rsc.org In these systems, a photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye, absorbs visible light to reach an excited state. researchgate.net The excited photocatalyst can then oxidize the 4-chlorobenzenesulfinate anion via single electron transfer to produce the 4-chlorobenzenesulfonyl radical.

This photo-initiation enables a wide array of transformations that would otherwise require harsh reagents or high temperatures. For example, the photoinduced degradation of related sulfonates has been shown to proceed via the formation of radicals initiated by a photoredox process. nih.gov

Dual catalytic systems combine photoredox catalysis with another catalytic cycle, for example, one involving a transition metal like copper or nickel. This approach allows for novel reactivity by merging the radical-generating capability of the photocatalyst with the bond-forming prowess of the transition metal catalyst. Such systems can facilitate complex cross-coupling reactions or multicomponent reactions where the arylsulfonyl radical is incorporated into a product alongside other fragments.

Elucidation of Reaction Mechanisms

Understanding the precise reaction mechanisms is critical for controlling the outcome of reactions involving this compound. Mechanistic studies often employ a combination of experimental techniques and computational analysis.

For reactions proceeding through the arylsulfonyl radical , key mechanistic questions involve the mode of radical generation and the subsequent reaction cascade. Control experiments are often performed to confirm the involvement of a radical species. For example, the addition of a radical scavenger like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) to the reaction mixture can inhibit product formation, providing strong evidence for a radical-mediated pathway.

In photoinduced processes , the mechanism involves a series of well-defined steps:

Light Absorption : The photocatalyst (PC) absorbs a photon of light to become an excited-state species (PC*).

Electron Transfer : The excited photocatalyst oxidizes the sulfinate anion (ArSO₂⁻) to generate the arylsulfonyl radical (ArSO₂•) and the reduced form of the catalyst (PC•⁻). ArSO₂⁻ + PC* → ArSO₂• + PC•⁻

Radical Reaction : The arylsulfonyl radical reacts with the substrate (e.g., adds to an alkene).

Catalyst Regeneration : The reduced photocatalyst completes the cycle by participating in a subsequent redox event, returning to its original ground state.

For nucleophilic substitution reactions , mechanistic elucidation focuses on distinguishing between different pathways, such as the SₙAr (addition-elimination) and benzyne (B1209423) (elimination-addition) mechanisms. libretexts.orgvedantu.com Isotopic labeling studies and analysis of substituent effects (Hammett plots) can provide insight into the nature of the rate-determining step and the intermediates involved. nih.gov For SₙAr reactions, a significant buildup of negative charge in the transition state is expected, leading to large positive ρ (rho) values in Hammett correlations. nih.gov

Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects, Radical Trapping Experiments)

Mechanistic investigations into the reactions of sulfinates, including this compound, often rely on experimental techniques to probe reaction pathways and identify key intermediates. Among the most powerful of these are kinetic isotope effects (KIEs) and radical trapping experiments.

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. libretexts.org This difference in rates provides valuable insight into the rate-determining step of a reaction and the nature of the transition state. wikipedia.org The effect is most pronounced when a bond to the isotope is broken in the rate-limiting step (a primary KIE), but can also be observed when the isotopic substitution is at a site not directly involved in bond cleavage (a secondary KIE). libretexts.orgwikipedia.org

In reactions involving organosulfur compounds, heavy atom isotope effects (e.g., for sulfur, carbon, or chlorine) can be measured, although they are typically smaller than the more commonly studied deuterium (B1214612) effects. libretexts.org For instance, a chlorine KIE was determined for the dehalogenation of 4-chlorobenzoyl-CoA, a compound structurally related to 4-chlorobenzenesulfinate. The measured value for ³⁷k was 1.0090 ± 0.0006, indicating that the C-Cl bond is involved in the rate-limiting step and that the transition state is sensitive to the mass of the chlorine isotope. nih.govunm.edu This suggests that C-Cl bond bending modes are isotopically sensitive. unm.edu While this study was on a CoA derivative, the principles are applicable to understanding potential C-Cl bond cleavage mechanisms in reactions starting with this compound.

| Substrate | Enzyme | Chlorine KIE (³⁷k) | Interpretation |

|---|---|---|---|

| 1,2-dichloroethane | Haloalkane dehalogenase | 1.0045 ± 0.0045 | Fast substrate, minimal KIE. |

| 1-chlorobutane | Haloalkane dehalogenase | 1.0066 ± 0.0004 | Slow substrate, KIE close to intrinsic value for C-Cl cleavage. |

| Chloroacetate | Fluoroacetate dehalogenase | 1.0082 ± 0.0005 | Suggests dehalogenation is the sole rate-limiting step. |

| 4-chlorobenzoyl-CoA | 4-chlorobenzoyl-CoA dehalogenase | 1.0090 ± 0.0006 | Indicates a transition state sensitive to chlorine isotopic substitution. nih.govunm.edu |

Radical Trapping Experiments:

To determine whether a reaction proceeds through a radical-mediated pathway, radical trapping agents are often employed. These are molecules that can react readily with radical intermediates to form stable, detectable adducts. A common radical trap is (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO.

In studies of reactions involving sulfinates, the potential for single-electron transfer (SET) to generate sulfonyl radicals is a key mechanistic question. For example, in a base-catalyzed cross-coupling between sulfinates and N-amidopyridinium salts, the addition of TEMPO did not significantly inhibit the reaction, and no TEMPO-sulfonyl radical adduct was observed. This evidence suggested that a radical intermediate pathway was not predominant under those specific conditions. nih.gov Conversely, under visible light photocatalysis, electron donor-acceptor (EDA) complexes between N-amidopyridinium salts and sulfinates can form, enabling access to sulfonyl radicals via a single-electron transfer pathway. nih.gov Such studies highlight that the reaction pathway for sulfinates like this compound can be highly dependent on the reaction conditions, switching between ionic and radical mechanisms.

Computational Chemistry Approaches to Reaction Intermediates and Transition States

Computational methods, particularly density functional theory (DFT), have become indispensable tools for elucidating the complex reaction mechanisms of sulfinates. These approaches allow for the calculation of the geometries and energies of transient species like reaction intermediates and transition states that are often difficult or impossible to observe experimentally.

For instance, DFT calculations have been used to investigate the reaction pathways of sulfinates with pyridinium (B92312) salts. nih.gov These studies can map out the potential energy surface of the reaction, helping to understand regioselectivity and the feasibility of different mechanistic proposals. In one such study, computations helped to delineate two divergent pathways: a base-catalyzed nucleophilic addition versus a photoinduced radical pathway. The calculations showed that upon excitation with visible light, an electron donor-acceptor (EDA) complex can form, which then undergoes an intermolecular single-electron transfer from the sulfinate to the pyridinium salt to generate a sulfonyl radical. nih.gov

Computational modeling has also been applied to understand the chlorine kinetic isotope effect in the dehalogenation of 4-chlorobenzoyl-CoA. Simple modeling suggested that the observed KIE value originates from the high isotopic sensitivity of the C-Cl bond bending modes in the transition state for chloride ion dissociation from a Meisenheimer intermediate. unm.edu A Meisenheimer intermediate is a negatively charged intermediate formed in nucleophilic aromatic substitution reactions. masterorganicchemistry.com

These computational studies provide a molecular-level picture of the reaction, complementing experimental findings and providing predictive power for designing new reactions.

Influence of Aromatic Substituents on Reactivity (e.g., the Electronic Effect of the para-Chloro Group)

The reactivity of an aromatic compound is significantly influenced by the electronic properties of its substituents. lumenlearning.comlibretexts.org Substituents can exert their influence through two primary modes: the inductive effect and the resonance (or mesomeric) effect. libretexts.org

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Halogens, like chlorine, are more electronegative than carbon and thus withdraw electron density from the benzene (B151609) ring through the C-Cl bond. This is an electron-withdrawing inductive effect (-I). libretexts.orglibretexts.org

Resonance Effect (+R): This effect involves the delocalization of non-bonding electrons (lone pairs) from the substituent into the pi (π) system of the aromatic ring. The chlorine atom has lone pairs that can be donated to the ring, creating a positive resonance effect (+R). libretexts.org

For halogens, the inductive effect is generally stronger than the resonance effect, so they are considered deactivating groups in the context of electrophilic aromatic substitution. libretexts.org However, in the context of this compound, we are often concerned with its reactivity as a nucleophile (reacting through the sulfur or oxygen atoms) or as a precursor to a sulfonyl radical.

The para-chloro substituent has a distinct electronic impact:

Effect on Nucleophilicity: The strong electron-withdrawing inductive effect of the chlorine atom decreases the electron density on the entire benzene ring and, by extension, on the sulfinate group. This reduction in electron density makes the sulfinate anion a weaker nucleophile compared to an unsubstituted benzenesulfinate (B1229208). However, many reactions involving sulfinates are still highly efficient with electron-withdrawing groups present. For example, in certain sulfonylation reactions, aryl sulfinates with electronic perturbations, including electron-withdrawing groups, were found to be suitable sulfonyl sources. nih.gov

Effect in Nucleophilic Aromatic Substitution (NAS): In NAS reactions, where the aromatic ring itself is attacked by a nucleophile, electron-withdrawing groups are activating because they stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com The para position is particularly effective at stabilizing this intermediate through resonance.

Effect on Radical Formation: The electronic nature of the substituent can also influence the formation and stability of sulfonyl radicals. The Hammett equation provides a quantitative way to look at these electronic effects. wikipedia.org

| Effect | Description | Impact on this compound Reactivity |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the C-Cl sigma bond due to chlorine's high electronegativity. | Decreases electron density on the sulfinate group, reducing its nucleophilicity. |

| Resonance Effect (+R) | Donation of a lone pair of electrons from chlorine into the aromatic π-system. | Partially counteracts the inductive effect, but the inductive effect dominates. |

| Overall Electronic Effect | Net electron-withdrawing. | Deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. Modulates the redox potential for radical formation. |

Diverse Applications in Modern Organic Synthesis and Materials Science

A Key Component for Carbon-Sulfur Bond Formation

Sodium 4-chlorobenzenesulfinate (B8685509) is a pivotal reagent for creating carbon-sulfur bonds, a fundamental transformation in organic chemistry. rsc.orgrsc.org Its utility stems from its ability to act as a nucleophile or to be converted into a sulfonyl radical, enabling a variety of coupling reactions.

Synthesis of Sulfones via Cross-Coupling Reactions

The sulfone functional group is a common motif in many biologically active molecules and functional materials. Sodium 4-chlorobenzenesulfinate provides a direct and efficient route to a diverse array of sulfones through various cross-coupling strategies. These methods often employ transition metal catalysts to facilitate the formation of the carbon-sulfur bond, offering high yields and broad substrate scope.

The direct coupling of this compound with aryl, heteroaryl, and vinyl partners represents a powerful method for the synthesis of the corresponding sulfones. Palladium-catalyzed reactions have been effectively employed for the synthesis of unsymmetrical diaryl sulfones and aryl vinyl sulfones by reacting sulfinic acid salts with a variety of aryl and vinyl halides or triflates. organic-chemistry.orgacs.org The success of these reactions is often dependent on the choice of ligand, with bulky, electron-rich phosphine (B1218219) ligands demonstrating particular efficacy.

More recently, photoredox/nickel dual catalysis has emerged as a mild and efficient method for the sulfonylation of aryl, heteroaryl, and vinyl halides at room temperature. nih.govrwth-aachen.de This approach exhibits excellent functional group tolerance and can even be applied to less reactive aryl chlorides. nih.gov For the specific case of heteroarylation, palladium-catalyzed desulfitative C-H arylation of azoles with sodium sulfinates has been developed, providing a direct route to aryl-substituted azoles. nih.gov

Table 1: Examples of Arylation, Heteroarylation, and Vinylation Reactions

| Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|

| Palladium/Xantphos | Aryl/Vinyl Halides or Triflates | Diaryl/Aryl Vinyl Sulfones | organic-chemistry.org |

| Photoredox/Nickel | Aryl/Heteroaryl/Vinyl Halides | Aromatic/Vinyl Sulfones | nih.gov |

| Palladium/Cu(OAc)₂ | Azoles | Aryl-substituted Azoles | nih.gov |

Oxidative coupling reactions provide an alternative pathway to sulfones, often proceeding through a C-H functionalization mechanism. In one such method, manganese(III) acetate (B1210297) is used to promote the oxidative C-H sulfonylation of electron-rich arenes. rsc.org When unsymmetrical 1,4-dimethoxy-2-methylbenzene was coupled with this compound using this method, a regioisomeric mixture of sulfones was formed. rsc.org This highlights both the potential and the challenges in controlling regioselectivity in such transformations.

The synthesis of chiral sulfones, where the sulfur atom is part of a stereocenter, is a significant area of research due to the importance of such compounds in medicinal chemistry and asymmetric synthesis. rsc.orgresearchgate.net Several strategies have been developed that utilize aryl sulfinates to achieve stereocontrol.

One approach involves the enantioselective synthesis of axially chiral vinyl sulfones using a combination of a quinine-thiourea-derived organocatalyst and L-proline as a co-catalyst. rsc.org This method proceeds through the sulfonylation of in situ generated vinylidene o-quinone methides with sodium sulfinates. rsc.org Another innovative strategy involves the photoinduced radical insertion of sulfur dioxide followed by an asymmetric Truce–Smiles rearrangement to produce chiral sulfones with quaternary carbon stereocenters. nih.gov Furthermore, the organocatalytic asymmetric deoxygenation of sulfones can provide access to chiral sulfinyl compounds through the generation of a chiral sulfinic species as a key intermediate. nih.gov

Table 2: Approaches to Stereoselective Sulfone Synthesis

| Method | Key Features | Product Type | Reference |

|---|---|---|---|

| Organocatalysis | Quinine-thiourea catalyst, L-proline co-catalyst | Axially Chiral Vinyl Sulfones | rsc.org |

| Photoredox Catalysis | Radical SO₂ insertion, Asymmetric Truce–Smiles rearrangement | Chiral Sulfones with Quaternary Stereocenters | nih.gov |

| Organocatalytic Deoxygenation | Generation of a chiral sulfinic intermediate | Chiral Sulfinyl Compounds | nih.gov |

Allyl and β-keto sulfones are valuable synthetic intermediates that can be readily prepared using sodium sulfinates. rsc.orgrsc.org The synthesis of these compounds often involves the reaction of sodium sulfinates with appropriate electrophiles. For example, the reaction of sodium sulfinates with ynones can lead to the formation of vinyl sulfones, which are precursors to β-keto sulfones. rsc.org These reactions often exhibit high stereoselectivity. rsc.org

Formation of Sulfides and Thioethers through Sulfenylation

While this compound is widely used as a sulfonylating agent, it can also serve as a precursor for the formation of sulfides and thioethers through sulfenylation reactions under specific conditions. rsc.orgresearchgate.netbohrium.com These reactions typically involve the reduction of the sulfinate to a more nucleophilic sulfur species.

For instance, symmetrical diaryl sulfides can be selectively synthesized from the homocoupling of sodium arenesulfinates. researchgate.netbohrium.com The outcome of the reaction, whether it yields the sulfide (B99878) or a disulfide, can be controlled by the choice of the reaction system. researchgate.netbohrium.com Palladium catalysis tends to favor the formation of diaryl sulfides, while a reductive system like Fe/HCl leads to disulfides. researchgate.netbohrium.com Additionally, an ammonium (B1175870) iodide-induced sulfenylation of heterocycles like flavones and indoles using sodium benzenesulfinates has been reported, providing a regioselective method for producing thioethers. researchgate.net The copper-catalyzed sulfenylation of disulfides with sodium sulfinates under aerobic conditions is an effective method for the synthesis of thiosulfonates, a specific class of thioethers. rsc.org

Preparation of Thiosulfonates

Thiosulfonates are an important class of sulfur-containing compounds with notable biological activity. This compound is a key precursor for the synthesis of these molecules. One effective method involves the disproportionation coupling reaction of sodium sulfinates.

A notable synthetic route uses boron trifluoride diethyl etherate as a promoter in a dichloromethane (B109758) solvent. google.com This approach facilitates the synthesis of both symmetrical and unsymmetrical thiosulfonates under mild, metal-free conditions. google.com The reaction proceeds by taking a sodium sulfinate, such as this compound, as the raw material to produce the desired thiosulfonate compound. google.com This method is advantageous due to its simple operation and the ready availability of starting materials. google.com

The reaction conditions for this disproportionation can be optimized. For instance, the reaction of a sodium sulfinate in dichloromethane with boron trifluoride diethyl etherate can be carried out at temperatures ranging from 20-60°C for 1 to 8 hours. google.com The resulting thiosulfonate can then be used as an intermediate for further organic synthesis. google.com

Table 1: Synthesis of Thiosulfonates via Disproportionation of Sodium Sulfinates

| Reactant | Promoter | Solvent | Temperature (°C) | Time (h) | Product |

|---|

This table summarizes the general conditions for the synthesis of thiosulfonates from sodium sulfinates as described in the literature. google.com

Role in Nitrogen-Sulfur Bond Formation: Sulfonamide Synthesis

Sulfonamides are a cornerstone of medicinal chemistry and are also found in herbicides and pesticides. researchgate.netnih.gov this compound serves as a valuable reagent for constructing the critical nitrogen-sulfur (N-S) bond in these molecules. nih.gov

Several methods have been developed to synthesize sulfonamides from sodium sulfinates and amines. One efficient strategy employs ammonium iodide (NH₄I) as a mediator. nih.gov In this protocol, the reaction between an amine and a sodium sulfinate, like the 4-chloro derivative, is conducted in acetonitrile (B52724) at an elevated temperature, typically around 80°C. nih.gov A possible mechanism suggests the in situ formation of a sulfonyl iodide intermediate, which then reacts with the amine to form the sulfonamide. nih.gov This method is noted for its tolerance of a wide range of functional groups on both the aromatic and aliphatic amine partners, providing good to excellent yields of the sulfonamide products. nih.gov

Other approaches include the use of N-halosuccinimides (NXS, where X = I, Br) to mediate the direct N-sulfonylation of azoles with sodium arylsulfinates, yielding the corresponding sulfonamides in high yields. nih.gov Additionally, systems like iodine and t-butyl hydroperoxide (TBHP) have been used to facilitate the oxidative-sulfonylation of tertiary amines with sodium sulfinates. nih.gov

Strategic Incorporation of the 4-Chlorobenzenesulfinate Moiety into Diverse Molecular Scaffolds

The 4-chlorobenzenesulfonyl group is a significant structural motif that can be introduced into various molecules to impart specific properties. This compound is a primary source for this moiety, typically leading to the formation of sulfones. nih.gov Sulfones are themselves important functional groups in medicinal chemistry and materials science. organic-chemistry.org

One common transformation is the reaction of this compound with alkylating agents. For example, reacting the aqueous solution of this compound with dimethyl sulfate (B86663) at 60°C yields 4-chlorophenyl-methylsulfone. google.com Similarly, reaction with ethylene (B1197577) oxide can produce 4-chlorophenyl-hydroxyethylsulfone. google.com These reactions demonstrate the utility of the sulfinate as a nucleophile for incorporating the 4-chlorophenylsulfonyl group into different molecular frameworks. google.com

Furthermore, the synthesis of 4,4'-dichlorodiphenyl sulfone, an important monomer for polysulfones, can be achieved through processes that may involve related intermediates. google.com The incorporation of the sulfone moiety is a key step in building larger, functional molecules. rsc.org

Utilization as a Traceless Linker in Solid-Phase Organic Synthesis

In solid-phase organic synthesis, linkers are used to attach molecules to a solid support during a multi-step synthesis. Traceless linkers are particularly valuable as they are cleaved from the final product without leaving any residual atoms. While silicon-based linkers are common, sulfone-based linkers derived from sulfinates offer an alternative strategy. nih.govnih.gov

A strategy using sodium benzenesulfinate (B1229208) as a traceless linker has been described for the solid-phase synthesis of substituted imidazoles, thiazoles, and oxazoles. nih.gov The process involves the initial acidification of the sodium sulfinate to form sulfinic acid, which is then condensed with an aldehyde and an amine onto the solid support. nih.gov The final product is released from the sulfone linker via a one-pot elimination-cyclization reaction, leaving no trace of the linker in the heterocyclic product. nih.gov This approach, demonstrated with sodium benzenesulfinate, provides a framework that could be adapted for this compound, allowing for the generation of diverse chemical libraries. nih.gov

Functional Monomer and Reaction Aid in Polymer and Advanced Materials Synthesis

The design of functional monomers is critical for creating polymers with specific, tailored properties. nih.govrsc.org While not as common as vinyl-based monomers, compounds like this compound can be conceptualized as potential components or reaction aids in the synthesis of specialized polymers and materials.

The incorporation of specific functional groups into materials can significantly influence their optical and electrical characteristics. Aromatic sulfonate salts are known to be components in materials with interesting properties. For instance, research on sodium 4-hydroxybenzenesulfonate (B8699630) has shown its potential as a material for optical device fabrication due to its electronic structure and behavior upon optical excitation. While this is a different compound, it highlights the potential role of the aromatic sulfonate scaffold in developing functional optical materials.

In the realm of electrical properties, NASICON-type materials are investigated as potential cathodes for sodium-ion batteries. researchgate.net The synthesis of these materials often involves complex phosphate (B84403) and salt mixtures, and while direct use of this compound is not explicitly detailed, the development of such advanced materials relies on a deep understanding of how different sodium salts contribute to the final structure and conductivity. The design of functional monomers and additives is a key aspect of tuning these properties. nih.gov

Layered double hydroxides (LDHs) are materials with positively charged layers and exchangeable anions in the interlayer space. nih.govyoutube.com They are extensively studied for their ability to intercalate, or host, various guest molecules, including functional anions. This property makes them suitable for applications like drug delivery and as functional additives in hybrid materials. nih.gov

Anionic molecules can be incorporated into the interlayer gallery of LDHs. The process often involves ion exchange, where the original anion in the LDH (like carbonate or nitrate) is replaced by the desired functional anion. While direct studies on the intercalation of the 4-chlorobenzenesulfinate anion are not specified, the principle applies to anionic species of this type. For example, studies have shown that sodium dodecyl sulfate (SDS) can be readily intercalated into LDHs, modifying the interlayer spacing and properties. nih.gov This suggests that other sulfonate-containing anions, such as 4-chlorobenzenesulfinate, could potentially be intercalated into LDH structures to create novel hybrid materials with tailored functionalities derived from the incorporated anion.

Contributions to Dye Chemistry and Related Industries

While specific, direct applications of this compound in the synthesis of commercially named dyes are not extensively documented in readily available literature, its chemical properties suggest a potential role as an intermediate or a precursor in the broader field of dye chemistry. The manufacturing of many dyes, particularly azo dyes, involves diazotization and coupling reactions. Aromatic amines are converted into diazonium salts, which then react with a coupling component to form the final dye molecule.

The core structure of this compound, containing a 4-chlorophenyl group, is a common motif in certain classes of dyes. For instance, the synthesis of some disperse dyes, which are used for coloring synthetic fibers like polyester, often starts with chlorinated aromatic amines. Although not a direct precursor in the most common synthetic routes, the 4-chlorobenzenesulfinate moiety could potentially be introduced or modified to create novel dye structures with specific desired properties, such as improved lightfastness or color intensity.

Furthermore, sulfonate and sulfinate groups are integral to many dye molecules, imparting water solubility and influencing their affinity for different types of fibers. While sodium sulfate is more commonly used as a leveling agent in the dyeing process to ensure even color distribution, the underlying chemistry of sulfinate compounds like this compound makes them relevant to the fundamental principles of dye synthesis and application.

Intermediates in the Synthesis of Agrochemicals and Fine Chemicals

The role of this compound as an intermediate in the synthesis of agrochemicals and fine chemicals is an area of significant interest, although specific, publicly documented examples of its direct use in the production of major commercial products are limited. However, the chemical functionalities present in the molecule make it a plausible building block for various bioactive compounds.

In the realm of agrochemicals, many fungicides and herbicides contain chlorinated aromatic rings and sulfur-based functional groups. For example, some triazole fungicides, a major class of agricultural and medical antifungal agents, incorporate substituted phenyl groups. While the primary synthesis routes for many of these compounds are well-established and may not directly involve this compound, its potential as a precursor for introducing the 4-chlorophenylsulfonyl or a related moiety into a target molecule remains a possibility for the development of new or second-generation agrochemicals.

The synthesis of fine chemicals, which includes pharmaceuticals, specialty polymers, and other high-value products, often relies on versatile building blocks that can be readily modified. The reactivity of the sulfinate group in this compound allows for a variety of chemical transformations, such as the formation of sulfones. For instance, the reaction of this compound with other aromatic compounds can lead to the formation of diaryl sulfones. One documented reaction involves the coupling of this compound with 1,4-dimethoxy-2-methylbenzene, which results in a regioisomeric mixture of sulfones. google.com This type of reaction highlights its utility in constructing more complex molecular architectures.

Furthermore, the related compound, sodium 4-chlorobenzenesulfonate, is used in the preparation of 4-chlorobenzenesulfonyl chloride. This sulfonyl chloride is a key intermediate in the synthesis of 4,4'-dichlorodiphenyl sulfone, a monomer used in the production of high-performance polysulfone plastics. This connection, while not a direct application of this compound, illustrates the industrial relevance of the 4-chlorobenzenesulfonyl structural unit.

Advanced Characterization and Structural Analysis Techniques for Sulfinates

High-Resolution Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are fundamental to confirming the structure of sodium 4-chlorobenzenesulfinate (B8685509) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For sodium 4-chlorobenzenesulfinate, the para-substitution on the benzene (B151609) ring results in a characteristic and simplified NMR spectrum.

In the ¹H NMR spectrum, the four aromatic protons give rise to a signal pattern typical of a p-substituted benzene ring. The protons ortho to the sulfinate group are chemically equivalent, as are the protons ortho to the chlorine atom. This arrangement leads to a distinct AA'BB' system, often appearing as two doublets.

The ¹³C NMR spectrum provides further structural confirmation, showing four distinct signals for the aromatic carbons due to the molecule's symmetry. docbrown.info The carbon atom bonded to the sulfur (C-S) appears at a specific chemical shift, as do the carbons adjacent to it, the carbon bonded to chlorine (C-Cl), and the carbons adjacent to the chlorine. chemicalbook.com

Table 1: Representative NMR Data for 4-Chlorobenzenesulfinate Anion

| Nucleus | Chemical Shift (ppm) Range | Assignment |

| ¹H | 7.30 - 7.80 | Aromatic Protons (AA'BB' system) |

| ¹³C | ~128 | C-H (ortho to -SO₂⁻) |

| ¹³C | ~129 | C-H (ortho to -Cl) |

| ¹³C | ~134 | C-Cl |

| ¹³C | ~148 | C-SO₂⁻ |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound. chemicalbook.com The most prominent features in the IR spectrum are the strong absorption bands corresponding to the sulfinate (SO₂) functional group. nih.gov

The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly characteristic and appear in the fingerprint region of the spectrum. Other notable bands include those for the aromatic C=C stretching, C-H stretching and bending, and the C-Cl stretching vibration.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| S=O Asymmetric Stretch | ~1050 - 1100 | IR |

| S=O Symmetric Stretch | ~980 - 1020 | IR, Raman |

| C=C Aromatic Stretch | 1400 - 1600 | IR, Raman |

| C-Cl Stretch | 700 - 800 | IR |

Source: Data compiled from typical values for arylsulfinates and related compounds. nih.govnist.gov

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. chemicalbook.com Since this compound is an ionic salt, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

In ESI-MS, the compound is analyzed as its constituent ions. The negative ion mode would detect the 4-chlorobenzenesulfinate anion (C₆H₄ClSO₂⁻). High-resolution mass spectrometry can provide the exact mass of this anion, which is 174.9699 g/mol (for ³⁵Cl). A key diagnostic feature is the isotopic pattern of chlorine, which results in two major peaks separated by two mass units (for ³⁵Cl and ³⁷Cl) with an approximate intensity ratio of 3:1. Fragmentation analysis can reveal the loss of sulfur dioxide (SO₂), a common pathway for sulfinates.

Table 3: Mass Spectrometry Data for 4-Chlorobenzenesulfinate Anion

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Notes |

| [M]⁻ | [C₆H₄³⁵ClSO₂]⁻ | 174.9699 | Parent ion (major isotope) |

| [M+2]⁻ | [C₆H₄³⁷ClSO₂]⁻ | 176.9670 | Parent ion (chlorine-37 isotope) |

| [M-SO₂]⁻ | [C₆H₄³⁵Cl]⁻ | 111.0002 | Fragment after loss of SO₂ |

Note: The molecular weight of the sodium salt is 198.60 g/mol . nih.gov Mass spectrometry measures the mass-to-charge ratio of ions.

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides the most definitive structural information for crystalline solids by mapping the electron density to determine the precise arrangement of atoms in three-dimensional space. For this compound, a single-crystal X-ray diffraction study would reveal unambiguous data on bond lengths, bond angles, and the coordination geometry of the sodium ion with the sulfinate group. It would also detail the packing of the ions in the crystal lattice and any intermolecular interactions, such as ion-dipole forces or aromatic pi-stacking. While specific crystallographic data for this compound is not widely published, this technique remains the gold standard for absolute structural confirmation in the solid state.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, chlorine, sulfur, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₆H₄ClNaO₂S) to verify the compound's stoichiometry and purity. rsc.org This method is crucial for confirming that the synthesized or supplied material corresponds to the correct empirical formula.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |

| Carbon | C | 12.01 | 36.29% |

| Hydrogen | H | 1.01 | 2.03% |

| Chlorine | Cl | 35.45 | 17.85% |

| Sodium | Na | 22.99 | 11.57% |

| Oxygen | O | 16.00 | 16.11% |

| Sulfur | S | 32.07 | 16.15% |

Based on the molecular formula C₆H₄ClNaO₂S and a molecular weight of 198.60 g/mol . nih.gov

Future Perspectives and Unexplored Research Avenues

Innovations in Sustainable and Green Synthetic Methodologies for Aryl Sulfinates

The development of environmentally friendly and sustainable methods for synthesizing aryl sulfinates, including Sodium 4-chlorobenzenesulfinate (B8685509), is a key area of future research. Traditional methods often involve harsh conditions and toxic reagents. acs.org Current research is focused on overcoming these limitations by exploring greener alternatives.

One promising approach involves the use of sulfur dioxide surrogates, such as the combination of halides and thiourea (B124793) dioxide, under aerobic conditions. rsc.org This method offers a mild, one-step strategy for producing aryl sulfonic acids, with sulfinates as key intermediates. rsc.org Another innovative and eco-friendly approach utilizes laccase as a biocatalyst for the oxidative sulfonylation of urazoles with sodium arenesulfinates in a phosphate (B84403) buffer with air as the oxidant. rsc.orgnih.gov The development of masked sulfinate reagents, such as β-ester (hetero)aryl sulfones, provides a base-free, mild synthesis route from aryl iodides. acs.org Furthermore, palladium-catalyzed desulfinylative coupling reactions of aromatic sulfinate salts are being investigated for their potential in aqueous media, which would represent a more sustainable process. researchgate.net The oxidation of thioesters derived from aryl iodides presents another practical and less odorous method for preparing sulfinate esters. rsc.org

Discovery of Novel Reactivity Modes and Catalytic Cycles Involving Sodium 4-Chlorobenzenesulfinate

Researchers are actively exploring new ways in which this compound can react and participate in catalytic processes. This includes its use as a versatile building block for creating a wide range of organosulfur compounds through the formation of S-S, N-S, and C-S bonds. rsc.orgrsc.org Depending on the reaction conditions, sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating agents. rsc.orgrsc.org

Recent advancements have highlighted its role in sulfonyl radical-triggered ring-closing reactions and multicomponent reactions. rsc.org For instance, the manganese(III) acetate-promoted oxidative C-H sulfonylation of electron-rich arenes with sodium sulfinates, including this compound, has been demonstrated, although it can lead to a mixture of regioisomers with unsymmetrical arenes. nih.gov Copper-catalyzed oxidative sulfonylation of oxime acetates and the sulfenylation of disulfides and diselenides with sodium sulfinates have also been reported. rsc.orgnih.gov A notable development is the palladium-catalyzed desulfinylative cross-coupling of aryl sulfinates with aryl bromides, which proceeds without the need for additives, a base, or a co-catalyst. acs.org

Expanded Utility in the Synthesis of Complex and Biologically Active Compounds

The application of this compound is expected to grow significantly in the synthesis of complex and biologically active molecules. Aryl sulfinates are crucial precursors for medicinally important sulfonyl derivatives like sulfones and sulfonamides. acs.org The development of new synthetic methods is broadening their applicability.

For example, a palladium-catalyzed asymmetric aminomethylative sulfonylation of dienes using a novel aminomethyl sulfone reagent has been developed to create chiral 1,3-amino sulfones. acs.org Furthermore, the late-stage sulfonation of drugs such as naproxen, isoxepac, and ibuprofen (B1674241) has been successfully demonstrated using sustainable methods involving sulfinate intermediates. rsc.org The versatility of chiral sulfinamides, which can be derived from sulfinates, has been shown in the synthesis of various pharmacologically valuable aza-sulfur molecules. acs.org The development of masked sulfinate reagents that are stable through multi-step transformations will further enhance their utility in complex synthesis. acs.org

Deeper Understanding through Advanced Mechanistic Probes and In Situ Studies

To further optimize and innovate, a deeper understanding of the reaction mechanisms involving this compound is crucial. Advanced analytical techniques are being employed to study these processes in real-time. In situ studies, for instance, can help in understanding the formation of ion-associate phases, which can act as microextraction media. mdpi.com

Mechanistic studies have already provided insights into various reactions. For example, investigations into the copper-catalyzed sulfenylation of disulfides and diselenides with sodium sulfinates have highlighted the role of oxygen in the reaction. nih.gov Similarly, mechanistic studies on the sustainable synthesis of sulfonic acids have confirmed the involvement of sulfinate as an intermediate. rsc.org The use of advanced probes will continue to elucidate the intricate pathways of these reactions, paving the way for more efficient and selective synthetic methods.

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

The integration of sulfinate chemistry with modern automation technologies like flow chemistry and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving this compound. HTE allows for the rapid screening of a vast number of reaction conditions, including different catalysts, solvents, and reagents, thereby accelerating the pace of research. mt.comanalytical-sales.com

Flow chemistry, on the other hand, offers benefits such as improved safety, scalability, and process control. nih.gov The continuous preparation of organometallic reagents in flow reactors has already been demonstrated. nih.gov Platforms like the KitAlysis™ allow for efficient screening of cross-coupling reactions, which are relevant to sulfinate chemistry. sigmaaldrich.com The combination of HTE for rapid screening and flow chemistry for optimized and scalable synthesis will enable the efficient development of new applications for this compound. mt.comanalytical-sales.comhte-company.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.